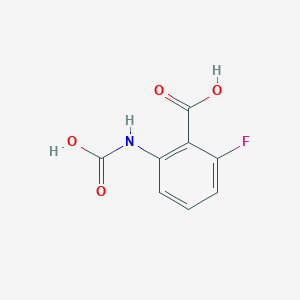
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms
Méthodes De Préparation
The synthesis of 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid exerts its effects varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular processes by binding to specific enzymes . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways .
Comparaison Avec Des Composés Similaires
4-Vinyl-1,2,3-thiadiazole-5-carboxylicacid can be compared to other thiadiazole derivatives, such as:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar antimicrobial properties but differs in its substitution pattern, which can affect its biological activity.
4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid: This derivative is often used in materials science due to its enhanced electronic properties.
The uniqueness of this compound lies in its ethenyl group, which can participate in additional chemical reactions, providing versatility in synthetic applications.
Propriétés
Numéro CAS |
165676-21-1 |
|---|---|
Formule moléculaire |
C5H4N2O2S |
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
4-ethenylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c1-2-3-4(5(8)9)10-7-6-3/h2H,1H2,(H,8,9) |
Clé InChI |
QJCIBIBLBHXESU-UHFFFAOYSA-N |
SMILES |
C=CC1=C(SN=N1)C(=O)O |
SMILES canonique |
C=CC1=C(SN=N1)C(=O)O |
Synonymes |
1,2,3-Thiadiazole-5-carboxylicacid,4-ethenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)



![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)



![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)
